N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
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Overview
Description
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring . This intermediate can then be further reacted with cyclopenta[b]thiophene-2-carboxylic acid chloride to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Thiazolidinones: Another class of thiazole derivatives with potential anti-inflammatory and analgesic properties.
Uniqueness
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopenta[b]thiophene ring. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N2O3S2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-12-6-7-15(24-2)13(9-12)14-10-25-19(20-14)21-18(22)17-8-11-4-3-5-16(11)26-17/h6-10H,3-5H2,1-2H3,(H,20,21,22) |
InChI Key |
JQSFLDIWRKWTRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)CCC4 |
Origin of Product |
United States |
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